molecular formula C9H11BrN2O B13115211 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one

3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B13115211
M. Wt: 243.10 g/mol
InChI Key: BNGUMNRITRZOLB-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one is a brominated heterocyclic compound featuring a pyrazole ring substituted at the 4-position with bromine, linked to a cyclohexanone moiety. Its molecular formula is C₉H₁₁BrN₂O, with a molecular weight of 243.10 g/mol. Its physicochemical properties, such as moderate solubility in polar solvents and stability under ambient conditions, can be inferred from analogs like 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)cyclohexan-1-one

InChI

InChI=1S/C9H11BrN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2

InChI Key

BNGUMNRITRZOLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the cyclohexanone moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as liver alcohol dehydrogenase. The bromine atom in the pyrazole ring plays a crucial role in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one C₉H₁₁BrN₂O 243.10 4-bromo-pyrazole, cyclohexanone ketone Reactive ketone; potential bioactivity
3-(1H-Pyrazol-1-yl)cyclohexan-1-one HCl C₉H₁₃ClN₂O 241.34 Pyrazole, hydrochloride salt Enhanced solubility due to ionic form
4-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-amine C₉H₁₄BrN₃ 244.13 4-bromo-pyrazole, cyclohexanamine Amine group; high toxicity (H301, H311, H331)
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one C₁₂H₁₁BrClN₂O 330.59 4-bromo, 4'-chlorophenyl, pyrazolone LC/MS m/z 301–305 (Br/Cl isotopic pattern)
3-(p-Tolyl)cyclohexan-1-one C₁₃H₁₆O 188.27 p-Tolyl, cyclohexanone Irritant; lacks heterocyclic bromine

Physicochemical and Spectral Properties

  • Bromine Impact: The bromine atom in 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one increases molecular weight and polarizability compared to non-brominated analogs like 3-(p-tolyl)cyclohexan-1-one. Bromine’s electron-withdrawing nature may reduce pyrazole ring reactivity toward electrophilic substitution .
  • Ketone Reactivity: The cyclohexanone ketone is susceptible to nucleophilic attack, contrasting with the amine group in 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine, which enables hydrogen bonding but introduces toxicity risks .
  • Spectral Data : Analogous compounds (e.g., ’s sulfonamide derivatives) exhibit IR carbonyl stretches near 1670 cm⁻¹, suggesting similar ketone absorption for the target compound. LC/MS data from brominated pyrazolones (e.g., m/z 301–305 ) highlights bromine’s isotopic signature, a key identifier for the target compound.

Biological Activity

3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₁BrN₂O
  • Molecular Weight : Approximately 228.10 g/mol

The presence of a bromine atom in the pyrazole ring is significant for its biological activity, influencing its interaction with various molecular targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one, exhibit promising antimicrobial properties. A study demonstrated that related pyrazole derivatives effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 40 µg/mL . The mechanism behind this activity is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one have been shown to inhibit cancer cell proliferation in vitro. A notable case study involved a series of pyrazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The proposed mechanism includes the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as p53 and MAPK.

Anti-inflammatory Activity

The anti-inflammatory properties of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one have also been investigated. Research has indicated that related compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro . The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

The biological activity of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor of liver alcohol dehydrogenase and COX enzymes, leading to reduced inflammation and altered metabolic processes.
  • Cell Signaling Modulation : By influencing pathways such as NF-kB and MAPK, this compound can modulate cellular responses to stress and inflammation .

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives; showed anti-inflammatory activity comparable to dexamethasoneSupports potential therapeutic use in inflammatory diseases
Burguete et al. (2015)Tested pyrazole derivatives against MTB strain; significant antimicrobial activity observedIndicates potential for developing new antibiotics
Research on anticancer activityInhibition of cancer cell proliferation in vitro; apoptosis induction observedSuggests applicability in cancer treatment strategies

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